3,7-Dimethyloctane-1,6-diol
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Overview
Description
3,7-Dimethyloctane-1,6-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is also known by other names such as 3,7-dimethyl-1,6-octanediol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctane-1,6-diol can be synthesized through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydrolysis of esters or the hydrogenation of unsaturated alcohols .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated compounds
Scientific Research Applications
3,7-Dimethyloctane-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethyloctane-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1,7-octanediol: Another diol with similar structural features but different hydroxyl group positions.
2,6-Dimethyl-1,7-octanediol: A structural isomer with hydroxyl groups at different positions.
Uniqueness
3,7-Dimethyloctane-1,6-diol is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
53067-10-0 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-12H,4-7H2,1-3H3 |
InChI Key |
NNEAXJVXQGZFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)CCO)O |
Origin of Product |
United States |
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